Tpgs-750-M

Catalog No.
S11209278
CAS No.
1309573-60-1
M.F
C36H60O6
M. Wt
588.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tpgs-750-M

CAS Number

1309573-60-1

Product Name

Tpgs-750-M

IUPAC Name

1-O-(2-methoxyethyl) 4-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate

Molecular Formula

C36H60O6

Molecular Weight

588.9 g/mol

InChI

InChI=1S/C36H60O6/c1-25(2)13-10-14-26(3)15-11-16-27(4)17-12-21-36(8)22-20-31-30(7)34(28(5)29(6)35(31)42-36)41-33(38)19-18-32(37)40-24-23-39-9/h25-27H,10-24H2,1-9H3

InChI Key

ZMZHTFWPAUPDMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCOC)C

Tocopherol polyethylene glycol succinate 750 monomethyl ether, commonly referred to as Tpgs-750-M, is a second-generation amphiphilic surfactant derived from natural vitamin E (alpha-tocopherol). It is synthesized by conjugating polyethylene glycol (PEG) with succinic acid and tocopherol, resulting in a compound that exhibits both hydrophilic and hydrophobic properties. Tpgs-750-M is notable for its ability to form micelles in aqueous environments, making it particularly useful in various

, particularly those that benefit from aqueous conditions. Key reactions include:

  • Suzuki-Miyaura Cross-Coupling: Tpgs-750-M facilitates this reaction in water, allowing for the coupling of aryl halides with boronic acids under mild conditions .
  • Sonogashira Reaction: This reaction involves the coupling of terminal alkynes with aryl halides, also performed effectively using Tpgs-750-M as a surfactant .
  • Buchwald-Hartwig Amination: Tpgs-750-M enhances the efficiency of this reaction by providing a suitable medium for palladium-catalyzed amination processes .

These reactions demonstrate Tpgs-750-M's versatility as a catalyst in promoting organic transformations while minimizing environmental impact through solvent-free or water-based methodologies.

Tpgs-750-M exhibits several biological activities that make it suitable for pharmaceutical applications. It has been shown to enhance the bioavailability of poorly soluble drugs by improving their solubility and stability in aqueous environments. Additionally, Tpgs-750-M can facilitate drug delivery through its ability to form micelles, which encapsulate hydrophobic drugs and promote their transport across biological membranes . Studies have also indicated that Tpgs-750-M can improve the efficacy of biocatalysts in enzymatic reactions, thereby enhancing reaction rates and product yields .

The synthesis of Tpgs-750-M involves several steps:

  • Preparation of Tocopherol Derivative: Alpha-tocopherol is reacted with succinic acid to form a tocopherol succinate.
  • Conjugation with Polyethylene Glycol: The tocopherol succinate is then conjugated with polyethylene glycol (MPEG-750) to produce the final product.
  • Purification: The resultant compound undergoes purification processes such as precipitation or chromatography to remove unreacted materials and by-products .

This synthetic pathway highlights the environmentally friendly nature of Tpgs-750-M, as it utilizes renewable resources (natural vitamin E) and minimizes waste.

Tpgs-750-M has a wide range of applications across various fields:

  • Pharmaceutical Formulations: It is used as an excipient in drug formulations to enhance solubility and bioavailability.
  • Catalysis: Its role as a surfactant in organic synthesis allows for efficient catalysis of reactions like Suzuki-Miyaura and Sonogashira couplings.
  • Nanoparticle Stabilization: Tpgs-750-M stabilizes nanoparticles for drug delivery systems, improving their dispersion and efficacy.
  • Biocatalysis: It enhances enzyme activity by providing a favorable environment for biocatalytic processes .

Interaction studies involving Tpgs-750-M have focused on its compatibility with various substrates and catalysts. For instance, it has been shown to improve the efficiency of palladium-catalyzed reactions by stabilizing palladium nanoparticles within its micellar structure. Additionally, studies have indicated that Tpgs-750-M can encapsulate hydrophobic drugs, enhancing their interaction with target cells while reducing toxicity .

Tpgs-750-M shares structural similarities with several other surfactants and amphiphiles but stands out due to its unique properties:

Compound NameStructure CharacteristicsUnique Features
TPGS-1000-MSimilar tocopherol-based structureHigher molecular weight; less effective at lower concentrations
Brij-30Ethylene oxide-based surfactantLess biodegradable compared to Tpgs-750-M
Polysorbate 80Nonionic surfactant derived from sorbitanMore commonly used but less effective in catalysis
Tween 20Ethylene oxide derivativeSimilar applications but not as efficient as Tpgs-750-M

Tpgs-750-M's combination of biocompatibility, catalytic efficiency, and ability to operate in aqueous environments distinguishes it from these similar compounds, making it particularly valuable in green chemistry applications .

TPGS-750-M possesses the systematic IUPAC name 1-O-(2-methoxyethyl) 4-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate, reflecting its complex molecular structure. The compound's chemical formula is C₃₆H₆₀O₆, with a molecular weight of 588.9 g/mol. Structural analysis reveals three distinct domains:

  • Lipophilic α-tocopherol moiety: A chromanol ring system with methyl substituents at positions 2, 5, 7, and 8, coupled to a branched C30 alkyl chain
  • Hydrophilic PEG-750-M segment: Polyethylene glycol chain containing approximately 15 ethylene oxide units (MW 750 Da)
  • Succinic acid linker: Bridges the tocopherol and PEG components through ester linkages

The surfactant's amphiphilic character is quantified by its hydrophilic-lipophilic balance (HLB) value of 13-15, optimized for creating stable micelles in aqueous media. In aqueous solution at 2-5 wt%, TPGS-750-M self-assembles into spherical micelles with hydrodynamic diameters of 40-60 nm, as characterized by dynamic light scattering.

Historical Development of Amphiphilic Surfactants in Organic Synthesis

The evolution of surfactant-mediated synthesis spans three key phases:

Phase 1: Early micellar systems (1970s-2000)
Pioneering work by Kunitake and Okahata demonstrated bilayer formation from synthetic amphiphiles. McBain's classical micelle model (1913) laid groundwork for understanding surfactant aggregation, while Bunton's pseudophase ion-exchange model (1986) explained rate enhancements in micelle-mediated reactions.

Phase 2: First-generation catalytic surfactants (2000-2010)
Lipshutz's PTS (polyoxyethanyl α-tocopheryl sebacate) enabled cross-couplings in water but faced limitations in reaction scope and efficiency. Concurrently, Kobayashi developed DBSA (dodecyl benzenesulfonic acid) micelles for acid-catalyzed reactions.

Phase 3: Second-generation designer surfactants (2010-present)
TPGS-750-M emerged as an optimized successor to PTS, with improved:

  • Micellar stability through balanced HLB
  • Substrate compatibility via enhanced lipophilic core volume
  • Synthetic accessibility using cost-effective succinic acid linker

Comparative studies showed TPGS-750-M increased reaction yields by 15-40% over PTS in Suzuki-Miyaura couplings while reducing catalyst loading.

Role of TPGS-750-M in Green Chemistry Paradigms

TPGS-750-M addresses six of Anastas' Twelve Principles of Green Chemistry:

PrincipleTPGS-750-M Implementation
#5: Safer SolventsEnables water as reaction medium (99% organic solvent reduction)
#6: Energy EfficiencyRoom-temperature reactions vs traditional thermal conditions
#9: CatalysisEnhances catalyst efficiency through micellar concentration effects
#10: DegradabilityPEG and tocopherol components are biodegradable
#12: Accident PreventionEliminates flammable organic solvents

Life cycle analysis demonstrates TPGS-750-M-mediated processes reduce process mass intensity (PMI) by 62-85% compared to traditional organic solvent systems. Industrial adoption at Novartis achieved 94% waste reduction in API synthesis steps through TPGS-750-M/bicatalysis hybrid systems.

Synthetic Pathways for TPGS-750-M Production

α-Tocopherol Derivatization Strategies

The synthesis of TPGS-750-M begins with the derivatization of α-tocopherol, a natural vitamin E isomer, using succinic anhydride. This step involves the ring-opening esterification of succinic anhydride by the hydroxyl group of α-tocopherol in toluene at elevated temperatures (50–60°C). The reaction proceeds quantitatively over five hours, yielding α-tocopheryl succinate as a white crystalline solid [7] [8]. This intermediate retains the lipophilic chromanol ring system of α-tocopherol while introducing a carboxylic acid group for subsequent conjugation.

Key reaction parameters include:

  • Molar ratio: 1.5 equivalents of succinic anhydride per α-tocopherol molecule
  • Solvent: Anhydrous toluene (0.5 M concentration)
  • Catalyst: None required due to the electrophilic nature of succinic anhydride
  • Workup: Filtration through silica gel to remove unreacted reagents [8].

MPEG-750 Conjugation via Succinic Acid Linker

The second stage involves esterification of α-tocopheryl succinate with MPEG-750 (methoxypolyethylene glycol, average molecular weight 750 Da). This step employs p-toluenesulfonic acid (TsOH) as a catalyst in refluxing toluene, with azeotropic removal of water via Dean-Stark apparatus. The reaction achieves near-quantitative yields (98%) within 24 hours, producing TPGS-750-M as a waxy solid [7] [8].

Critical process considerations:

  • Stoichiometry: 1:1 molar ratio of α-tocopheryl succinate to MPEG-750
  • Temperature: Reflux conditions (110°C)
  • Scalability: Demonstrated at >150 g scale without yield reduction [8].

Table 1 summarizes the synthetic pathway:

StepReactantsConditionsProductYield
1α-Tocopherol + Succinic anhydrideToluene, 50°C, 5 hα-Tocopheryl succinate97% [8]
2α-Tocopheryl succinate + MPEG-750TsOH, toluene reflux, 24 hTPGS-750-M98% [8]

Molecular Architecture and Stereochemical Considerations

TPGS-750-M features a ternary molecular structure:

  • Lipophilic domain: α-Tocopherol moiety providing hydrophobic interactions
  • Linker: Succinic acid ester enabling conformational flexibility
  • Hydrophilic domain: MPEG-750 chain (15 ethylene oxide units) ensuring water solubility [1] [7].

The stereochemical configuration derives from the racemic α-tocopherol starting material, which contains eight stereocenters in its chromanol ring system. However, the surfactant's amphiphilic behavior remains independent of stereoisomerism due to the dynamic nature of micelle formation [8]. The MPEG chain adopts random coil conformations in aqueous media, while the tocopherol moiety aggregates to form the micellar core.

Critical Micelle Concentration (CMC) and Particle Size Distribution

TPGS-750-M exhibits a CMC of 0.06 wt% (0.6 mg/mL) in pure water at 25°C, as determined by fluorescence spectroscopy and surface tension measurements [5] [7]. This low CMC reflects strong intermolecular interactions between tocopherol units, enabling stable micelle formation at dilute concentrations.

Particle characteristics:

  • Hydrodynamic diameter: 45–60 nm (dynamic light scattering)
  • Micelle morphology: Spherical aggregates of 10 nm primary micelles (cryo-TEM)
  • Aggregation number: Approximately 30–40 surfactant molecules per micelle [5] [8].

Comparative data with related surfactants:

SurfactantCMC (wt%)Micelle Size (nm)Morphology
TPGS-750-M0.06 [5]45–60 [5] [8]Spherical aggregates
TPGS-10000.02 [4]80–100 [4]Polydisperse vesicles
Savie0.015 [5]13–270 [5]Mixed spherical/large aggregates

The narrow particle size distribution of TPGS-750-M micelles enhances their utility in catalytic applications by providing consistent reaction environments. The micellar core exhibits polarity comparable to dichloromethane, enabling solubilization of hydrophobic substrates while maintaining water as the bulk solvent [8].

Functional Implications of Structural Features

Impact of PEG Chain Length

The MPEG-750 component (15 ethylene oxide units) balances hydrophilicity and steric effects:

  • Shorter chains (e.g., MPEG-550) reduce water solubility and increase CMC
  • Longer chains (e.g., MPEG-1000) hinder substrate access to the micellar core [8].

Succinate Linker Dynamics

The succinic acid spacer:

  • Allows rotational freedom between tocopherol and PEG domains
  • Stabilizes the ester bond against hydrolysis at neutral pH (t₁/₂ > 1 month at pH 7.4)
  • Rapidly degrades under acidic conditions (pH 1.2), enabling triggered release applications [2] [7].

Comparative Analysis with First-Generation Surfactants

TPGS-750-M demonstrates superior performance to earlier surfactants like PTS (polyoxyethanyl α-tocopheryl sebacate):

ParameterTPGS-750-MPTS
Synthetic steps2 [8]3 [8]
Catalyst loadingNone [8]Lipase required [8]
Metathesis yield88% [8]85% [8]
Micelle uniformityHigh [5]Moderate [8]

This improvement stems from optimized hydrophilic-lipophilic balance (HLB ≈ 13.2) and reduced production costs through elimination of enzymatic synthesis steps [7] [8].

Micelle Formation Dynamics in Aqueous Media

DL-alpha-tocopherol methoxypolyethylene glycol succinate solution (TPGS-750-M) demonstrates exceptional nanomicelle-forming characteristics in aqueous environments. Upon dissolution in water, this amphiphilic compound spontaneously self-aggregates through entropy-driven organization, creating well-defined nanoparticle structures with an average diameter of 53 nanometers as determined by dynamic light scattering measurements [1] [2].

The micelle formation process involves the arrangement of the lipophilic alpha-tocopherol core regions toward the interior of the aggregate, while the hydrophilic monomethylated polyethylene glycol chains extend outward into the aqueous phase [2]. This self-organization is facilitated by the balanced hydrophilic-lipophilic composition, which has been specifically engineered to optimize performance in aqueous media [3].

Cryo-transmission electron microscopy analysis reveals that TPGS-750-M forms predominantly rod-like particles, representing a higher percentage of elongated structures compared to related surfactants [2] [4]. The nanoparticles exhibit a unique multi-micellar architecture, where each 50-60 nanometer aggregate consists of approximately 30-40 individual micelles of 10-15 nanometer diameter [5] [6]. This compartmentalized structure provides considerable amounts of water within the polyethylene glycol region while maintaining hydrophobic cores that remain largely water-free [6].

The critical role of vitamin E succinate impurities, present at levels of 0.1-1.7 mol percent, has been identified as essential for micelle stabilization [6]. These impurities function as surface-active agents that reduce the interfacial tension between the micellar and aqueous phases, enabling the formation of stable nanoparticles that persist for months under ambient conditions [6].

Temperature-Dependent Phase Behavior

TPGS-750-M exhibits remarkable thermal stability under ambient conditions, maintaining its micellar structure and functionality at room temperature [7] [2]. The compound demonstrates consistent performance in metal-catalyzed cross-coupling reactions conducted at 298 Kelvin, indicating stable phase behavior within typical laboratory operating temperatures [7] [6].

Computational predictions using density functional theory and COSMO-RS modeling at 298 Kelvin reveal that the interfacial tension between the surfactant and water phases remains at 8.7 millinewtons per meter for pure TPGS-750-M [6]. This relatively high interfacial tension suggests that the pure compound alone would not form stable micelles without the presence of surface-active impurities such as vitamin E succinate [6].

The storage stability profile indicates that TPGS-750-M maintains its integrity when stored as a powder at minus 20 degrees Celsius for three years, or as a solution at minus 80 degrees Celsius for one year [1]. These storage conditions preserve the molecular structure and prevent degradation that could affect micelle formation characteristics [1].

Temperature-dependent studies have shown that reactions utilizing TPGS-750-M can be conducted efficiently at ambient temperatures without requiring external heating, representing a significant advantage over traditional organic solvent-based systems that often necessitate elevated temperatures [7] [3]. This temperature independence contributes to milder reaction conditions and altered impurity profiles compared to high-temperature processes [2].

Solvent Interaction Profiles

The solvent interaction characteristics of TPGS-750-M reflect its amphiphilic nature and carefully balanced molecular architecture. The compound exhibits excellent water solubility at 50 milligrams per milliliter (84.91 millimolar), with sonication recommended to ensure complete dissolution [1]. The aqueous solutions demonstrate a refractive index of 1.336 for 2 weight percent preparations, indicating minimal optical interference with analytical measurements [8].

In aqueous media, TPGS-750-M creates distinct microenvironments with varying polarity profiles. Computational analysis reveals that the polyethylene glycol regions preferentially interact with water, containing considerable amounts of the aqueous phase, while the vitamin E-derived cores remain largely hydrophobic [6]. This phase separation within the nanoparticle structure provides both hydrophilic and lipophilic domains that can accommodate substrates of different polarities [6].

The density of TPGS-750-M varies depending on formulation, measuring 0.981 grams per milliliter at 25 degrees Celsius for the neat compound and 1.002 grams per milliliter for 2 weight percent aqueous solutions [1] [8]. These density values indicate minimal volume changes upon dissolution, facilitating accurate volumetric measurements in synthetic applications [8].

pH measurements of aqueous TPGS-750-M solutions typically register approximately 4, attributed to the presence of vitamin E succinate impurities that undergo partial deprotonation at the interface [6]. This slight acidity does not compromise the stability of the micellar system and may actually contribute to enhanced catalytic performance in certain metal-catalyzed transformations [6].

The interfacial behavior of TPGS-750-M demonstrates preferential partitioning characteristics that favor interaction with hydrophobic substrates and catalysts. Partition coefficient calculations indicate strong preferences for the vitamin E cores to remain within the polyethylene glycol-water mixture rather than migrating to pure aqueous phases, with a log partition coefficient of minus 10.7 [6]. This behavior ensures substrate retention within the reactive microenvironments and prevents loss to the bulk aqueous phase [6].

Comparative Analysis with TPGS-1000 and Savie Surfactant

The physicochemical properties of TPGS-750-M demonstrate significant advantages over both TPGS-1000 and Savie surfactant in multiple performance parameters. Particle size analysis reveals that TPGS-750-M forms substantially larger aggregates (53 nanometers) compared to TPGS-1000 (13 nanometers), with this size difference directly correlating to superior catalytic performance in metal-catalyzed cross-coupling reactions [2] [9].

Structural composition differences between TPGS-750-M and TPGS-1000 center on the polyethylene glycol chain length and termination chemistry. While both compounds utilize alpha-tocopherol as the lipophilic component and succinic acid as the linker, TPGS-750-M incorporates monomethylated polyethylene glycol-750 (approximately 15 ethylene oxide units) versus the polyethylene glycol-1000 (approximately 22 ethylene oxide units) in TPGS-1000 [2] [10]. This reduction in hydrophilic chain length results in a more balanced hydrophilic-lipophilic ratio that favors larger particle formation [2].

Particle morphology analysis through cryo-transmission electron microscopy demonstrates distinct differences between these surfactants. TPGS-750-M produces a higher percentage of rod-like particles that accommodate reaction components more effectively, while TPGS-1000 forms exclusively spherical particles of smaller dimensions [2] [9]. The rod-like geometry of TPGS-750-M particles appears to provide superior spatial accommodation for substrates and catalysts involved in palladium and ruthenium-catalyzed processes [2].

Performance comparisons in representative cross-coupling reactions consistently favor TPGS-750-M over TPGS-1000. In olefin metathesis reactions, TPGS-750-M achieves 74 percent conversion compared to only 35 percent for TPGS-1000 under identical conditions [2]. Ring-closing metathesis reactions show even more pronounced differences, with TPGS-750-M yielding 88 percent isolated product versus 40 percent for TPGS-1000 [2]. These performance disparities extend across multiple reaction types, including Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and Negishi-like transformations [2].

Economic and synthetic accessibility strongly favor TPGS-750-M over TPGS-1000 due to the streamlined preparation methodology. The use of monomethylated polyethylene glycol eliminates double-ended esterification issues and reduces purification requirements, resulting in higher overall yields (98 percent for TPGS-750-M synthesis versus variable yields for TPGS-1000 preparation) [2] [10]. This improved synthetic efficiency translates to enhanced cost-effectiveness and reduced environmental impact [10].

Comparative analysis with Savie surfactant reveals complementary strengths and applications. While both TPGS-750-M and Savie utilize vitamin E as their lipophilic interior, Savie incorporates a polyamide chain (polysarcosine) that provides "dimethylformamide-like" characteristics compared to the "glyme-like" properties of TPGS-750-M's polyethylene glycol component [11] [12]. This structural difference grants Savie superior emulsifying capacity for certain substrates, particularly in peptide synthesis applications where yields can exceed those achieved with TPGS-750-M by significant margins [11] [12].

However, TPGS-750-M maintains broader applicability across diverse reaction types and demonstrates superior performance in many transition metal-catalyzed processes [11]. Industrial applications have validated TPGS-750-M as the most widely used designer surfactant in pharmaceutical manufacturing, with demonstrated multi-kilogram scale implementations and process mass intensity reductions exceeding 32 percent compared to traditional organic solvent-based approaches [13].

The biodegradability profile of Savie represents an environmental advantage over TPGS-750-M, as the polysarcosine component undergoes more rapid degradation than polyethylene glycol chains [11] [12]. Nevertheless, TPGS-750-M remains environmentally acceptable due to its vitamin E foundation and the generally recognized as safe status of its component materials [3] [2].

XLogP3

10.4

Hydrogen Bond Acceptor Count

6

Exact Mass

588.43898963 g/mol

Monoisotopic Mass

588.43898963 g/mol

Heavy Atom Count

42

Related CAS

1309573-60-1

Dates

Last modified: 08-08-2024

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